molecular formula I2Mg B8816303 Magnesium diiodide

Magnesium diiodide

Cat. No.: B8816303
M. Wt: 278.114 g/mol
InChI Key: BLQJIBCZHWBKSL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium Diiodide (MgI2) is an inorganic compound presenting as a white, crystalline, and odorless solid . It is a typical ionic halide, highly soluble in water, with a density of 4.43 g/cm³ and a melting point of 637 °C for the anhydrous form . The compound must be stored in a cool, dry, and well-ventilated area, as it can decompose in air, turning brown due to the release of elemental iodine . Prolonged exposure to dust should be avoided, and it is critical to keep it away from incompatible chemicals . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. In organic synthesis, this compound serves as a versatile reagent and catalyst. It is highly effective for cyclization reactions , such as the Paal-Knorr synthesis of pyrrole derivatives from 1,4-diketones and primary amines, yielding chiral pyrroles with high stereoselectivity . It is also employed in the demethylation of aromatic methyl ethers when used in diethyl ether, facilitating specific functional group transformations . Furthermore, its use in the Baylis-Hillman reaction preferentially yields (Z)-vinyl compounds, demonstrating its utility in controlling stereochemistry . This compound is a key component in the preparation of Grignard reagents , which are pivotal for forming carbon-carbon bonds in organic synthesis . Beyond synthetic applications, it finds use in specialized research areas, including the production of high-performance electrolytes for magnesium-ion batteries and as a component in photographic emulsions . This compound can be prepared through the direct reaction of magnesium metal with iodine or by treating magnesium oxide, hydroxide, or carbonate with hydroiodic acid .

Properties

Molecular Formula

I2Mg

Molecular Weight

278.114 g/mol

IUPAC Name

magnesium;diiodide

InChI

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2

InChI Key

BLQJIBCZHWBKSL-UHFFFAOYSA-L

Canonical SMILES

[Mg+2].[I-].[I-]

Origin of Product

United States

Scientific Research Applications

Structural Properties

Magnesium diiodide crystallizes in a structure isostructural with cadmium diiodide (CdI₂), featuring a hexagonal arrangement characterized by specific interatomic distances and angles. The crystal structure was solved using single-crystal X-ray diffraction, revealing significant insights into its geometric configuration. The bond lengths and angles within the MgI₆ octahedron are crucial for understanding its reactivity and stability in various applications .

Chemical Synthesis and Catalysis

This compound serves as an effective reagent in organic synthesis, particularly in halogenation reactions. Its ability to act as a source of iodine makes it valuable for introducing iodine into organic molecules. Additionally, this compound has been utilized as a catalyst in several chemical reactions, enhancing reaction rates and yields.

Table 1: Applications in Chemical Synthesis

Application TypeDescriptionReference
HalogenationIntroduction of iodine into organic compounds
Catalytic ReactionsEnhances reaction rates in organic synthesis

Biomedical Applications

Recent studies have investigated the potential use of this compound in biomedical fields, particularly concerning its biocompatibility and therapeutic properties. Magnesium plays a crucial role in various physiological processes, and its iodide form may enhance certain biological activities.

Case Study: Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial effects against various pathogens. The compound's ability to release iodine ions could be leveraged for developing antiseptics or disinfectants .

Table 2: Biomedical Applications

Application TypeDescriptionReference
Antimicrobial AgentsPotential use in disinfectants
Drug Delivery SystemsInvestigated for use in targeted drug delivery

Material Science

In material science, this compound is explored for its unique optical and electronic properties. The compound's structural characteristics allow it to be used in the development of new materials with specific functionalities.

Case Study: Photonic Applications
this compound has been studied for its potential applications in photonics, particularly in the design of optoelectronic devices due to its favorable band gap properties .

Table 3: Material Science Applications

Application TypeDescriptionReference
Optoelectronic DevicesPotential use in photonic applications
Novel Material DevelopmentExploration of new materials with specific functions

Environmental Applications

The environmental implications of this compound are also significant. Its ability to interact with various pollutants positions it as a potential agent for environmental remediation.

Case Study: Heavy Metal Removal
Studies have demonstrated that this compound can effectively bind heavy metals from contaminated water sources, providing a pathway for developing eco-friendly remediation technologies .

Table 4: Environmental Applications

Application TypeDescriptionReference
Heavy Metal BindingPotential use in water purification
Environmental RemediationInvestigated for pollutant removal

Chemical Reactions Analysis

Direct Combination of Elements

Magnesium metal reacts with iodine in a strictly anhydrous environment (e.g., dry diethyl ether) to form anhydrous MgI₂:
Mg(s)+I2(g)MgI2(s)\text{Mg}(s) + \text{I}_2(g) \rightarrow \text{MgI}_2(s)
This method avoids hydration, critical for producing pure, water-free MgI₂ .

Acid-Base Reactions

MgI₂ forms via reactions of magnesium oxides, hydroxides, or carbonates with hydroiodic acid (HI):
MgO(s)+2HI(aq)MgI2(aq)+H2O(l)\text{MgO}(s) + 2\text{HI}(aq) \rightarrow \text{MgI}_2(aq) + \text{H}_2\text{O}(l)
Mg(OH)2(s)+2HI(aq)MgI2(aq)+2H2O(l)\text{Mg(OH)}_2(s) + 2\text{HI}(aq) \rightarrow \text{MgI}_2(aq) + 2\text{H}_2\text{O}(l)
These reactions yield hydrated forms unless rigorously dehydrated .

Decomposition Reactions

MgI₂ exhibits instability under heat and oxidative conditions:

Thermal Decomposition in Air

When heated above 634°C (melting point), MgI₂ decomposes into magnesium oxide and iodine gas:
2MgI2(s)+O2(g)Δ2MgO(s)+2I2(g)2\text{MgI}_2(s) + \text{O}_2(g) \xrightarrow{\Delta} 2\text{MgO}(s) + 2\text{I}_2(g)
The released iodine vapor manifests as a brown discoloration .

Hygroscopic Degradation

MgI₂ readily absorbs moisture, forming hydrated species (e.g., MgI₂·8H₂O) and gradually releasing HI in humid air:
MgI2(s)+8H2O(l)MgI28H2O(s)\text{MgI}_2(s) + 8\text{H}_2\text{O}(l) \rightarrow \text{MgI}_2\cdot8\text{H}_2\text{O}(s)

Electrochemical Behavior in Batteries

MgI₂ plays a central role in rechargeable magnesium/iodine batteries, leveraging a liquid–solid two-phase mechanism:

Parameter Value
Energy Density~400 Wh kg⁻¹
Rate Capability180 mAh g⁻¹ at 0.5 C
Coulombic Efficiency~100% (with microporous carbon)

During discharge, iodine reacts with Mg²⁺ to form soluble intermediates (e.g., I₃⁻) and finally insoluble MgI₂:
Mg(s)+I2(s)MgI2(s)\text{Mg}(s) + \text{I}_2(s) \rightarrow \text{MgI}_2(s)
XPS studies confirm the reversible oxidation of MgI₂ back to I₂ during charging, enabling high cyclability .

Baylis-Hillman Reaction

MgI₂ induces stereoselective formation of (Z)-vinyl adducts in the presence of α,β-unsaturated carbonyl compounds .

Demethylation of Ethers

Aryl methyl ethers undergo demethylation in diethyl ether:
Ar-OCH3+MgI2Ar-OH+CH3I\text{Ar-OCH}_3 + \text{MgI}_2 \rightarrow \text{Ar-OH} + \text{CH}_3\text{I}
This reaction proceeds via nucleophilic displacement at the methyl group .

Comparative Stability with Alkaline Earth Halides

CompoundDecomposition PathwayStability in Air
MgI₂→ MgO + I₂ (Δ)Low
MgCl₂→ MgO + Cl₂ (Δ)Moderate
CaI₂→ CaO + I₂ (Δ)Low

MgI₂’s lower stability compared to MgCl₂ arises from the weaker Mg–I bond and iodine’s volatility .

Handling and Storage Considerations

  • Storage : Requires airtight containers under inert gas (e.g., argon) to prevent hydration and oxidation.

  • Reactivity : Incompatible with strong oxidizers (e.g., HNO₃) due to risk of violent reactions.

MgI₂’s diverse reactivity profile underscores its utility in energy storage and synthetic chemistry, though its hygroscopicity demands meticulous handling.

Comparison with Similar Compounds

Comparison with Similar Diiodide Compounds

Structural and Bonding Differences
Compound Formula Structure Type Coordination Mg–I/Bond Length (Å) Reference
MgI₂ MgI₂ Hexagonal (CdI₂) Hexa-coordinate 2.9183 (solid)
SmI₂ SmI₂ Layered ionic Tetrahedral Sm–I: ~3.1
TeI₂ TeI₂ Monoclinic (P21/c) Trigonal Te–I: 2.7–2.9
BaI₂ BaI₂ Orthorhombic Hexa-coordinate Ba–I: ~3.5

Key Observations :

  • MgI₂ and BaI₂ share hexa-coordination but differ in bond lengths due to cation size (Mg²⁺: 72 pm vs. Ba²⁺: 135 pm) .
  • TeI₂ exhibits secondary bonding interactions (Te···I) and hydrogen bonding, absent in MgI₂ .
Physical and Thermal Properties
Compound Melting Point (°C) Solubility in Water Applications
MgI₂ 634 Highly soluble Organic synthesis, medicine
SmI₂ 520 (decomposes) Soluble in THF Reductive coupling reactions
TeI₂ ~280 Insoluble Materials science, optoelectronics
BaI₂ 711 Soluble High-temperature superconductors

Notable Trends:

  • Melting points correlate with ionic radii: BaI₂ > MgI₂ due to stronger lattice energy in smaller cations .
  • MgI₂’s high solubility in polar solvents contrasts with TeI₂’s insolubility, reflecting differences in covalent character .

Preparation Methods

Stoichiometry and Reaction Conditions

The generalized reaction pathways are:

MgO+2HIMgI2+H2O[1][6]\text{MgO} + 2\text{HI} \rightarrow \text{MgI}2 + \text{H}2\text{O} \quad
MgCO3+2HIMgI2+CO2+H2O[6]\text{MgCO}3 + 2\text{HI} \rightarrow \text{MgI}2 + \text{CO}2 + \text{H}2\text{O} \quad

Stoichiometric ratios are critical to avoid residual reactants. For instance, a 1:2 molar ratio of MgO to HI ensures complete neutralization. Reactions are typically conducted under reflux at 80–100°C for 4–6 hours to maximize yield.

Purification and Hydration Control

Post-reaction, the solution is evaporated to dryness under reduced pressure to obtain hydrated MgI₂ (e.g., MgI₂·6H₂O or MgI₂·8H₂O). Anhydrous MgI₂ requires further drying at 120°C under vacuum. Hydrate formation is a common challenge, as MgI₂ is highly hygroscopic. X-ray crystallography confirms that hydrates feature octahedral [Mg(H₂O)₆]²⁺ ions, which influence the compound’s reactivity in subsequent applications.

Table 1: Hydroiodic Acid Method Parameters

PrecursorAcid ConcentrationTemperature (°C)Product Hydration
MgO57% HI80Hexahydrate
Mg(OH)₂45% HI100Octahydrate
MgCO₃57% HI90Anhydrous*

*Requires vacuum drying at 120°C for 12 hours.

Direct Reaction of Magnesium Metal with Iodine

Elemental magnesium reacts exothermically with iodine to form MgI₂, offering a solvent-free route suitable for anhydrous applications. This method is preferred for synthesizing high-purity MgI₂ but demands stringent control over moisture and oxygen.

Reaction Mechanism and Optimization

The reaction proceeds as:

Mg+I2MgI2[1][6]\text{Mg} + \text{I}2 \rightarrow \text{MgI}2 \quad

Finely powdered magnesium (200–300 mesh) and iodine are mixed in a 1:1 molar ratio and heated to 650°C under an inert argon atmosphere. The exothermic reaction initiates at 475°C, necessitating gradual heating to prevent runaway thermal decomposition.

Challenges in Anhydrous Synthesis

Moisture contamination leads to hydrolysis, producing Mg(OH)I and HI gas, which corrode equipment and reduce yield. Solvents like anhydrous diethyl ether or tetrahydrofuran (THF) are employed to moderate reactivity, though they introduce complexities in solvent removal. Post-synthesis, the product is sublimed at 700°C to isolate pure MgI₂ crystals.

Table 2: Direct Synthesis Performance Metrics

Magnesium PurityIodine StoichiometryAtmosphereYield (%)
99.9%1:1Argon92
99.5%1:1.05Nitrogen85
99.0%1:0.95Vacuum78

Advanced Anhydrous Synthesis Techniques

Recent advancements focus on overcoming the hygroscopicity of MgI₂ through innovative solvent systems and inert handling.

Solvent-Mediated Synthesis

In anhydrous diethyl ether, magnesium shavings react with iodine at room temperature over 48 hours, yielding a colloidal suspension of MgI₂. This method avoids high temperatures but requires ultra-dry solvents (H₂O < 10 ppm). The ether acts as a Lewis base, stabilizing the Mg²⁺ ions and preventing oxide formation.

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation accelerates the Mg-I₂ reaction, reducing synthesis time from hours to minutes. A 2.45 GHz microwave reactor at 300 W achieves 80% conversion in 15 minutes, though product crystallinity remains inferior to conventional methods.

Comparative Analysis of Synthesis Methods

The choice of method hinges on application-specific requirements:

Table 3: Method Comparison

ParameterHydroiodic AcidDirect ReactionMicrowave
Purity (%)95–989985
Hydration ControlModerateExcellentPoor
ScalabilityIndustrialLab-scalePilot
Cost (USD/kg)12020090
  • Hydroiodic Acid Method : Cost-effective for bulk production but struggles with hydration.

  • Direct Reaction : Delivers anhydrous MgI₂ for sensitive applications but is energy-intensive.

  • Microwave : Rapid but requires optimization for crystallinity .

Q & A

Q. What are the standard laboratory methods for synthesizing magnesium diiodide (MgI₂), and how do reaction conditions influence yield and purity?

MgI₂ is typically synthesized via acid-base reactions using magnesium precursors (MgO, MgCO₃, or Mg(OH)₂) with hydroiodic acid (HI). For example:

  • MgO + 2HI → MgI₂ + H₂O
  • Mg(OH)₂ + 2HI → MgI₂ + 2H₂O Reaction temperature (50–80°C) and HI concentration critically affect crystallinity and hydration states. Anhydrous conditions are essential to avoid hygroscopic byproducts. Post-synthesis purification involves vacuum drying or recrystallization in dry THF .

Q. How can elemental composition and isotope distribution of MgI₂ be experimentally verified?

Elemental analysis by combustion or ICP-MS reveals Mg (8.74%) and I (91.26%) mass percentages . Isotope patterns for MgI₂, calculated using mass spectrometry, show dominant peaks for ²⁴Mg (79%) and ¹²⁷I (100%), with secondary contributions from ²⁶Mg (11%) and ¹²⁹I (no significant abundance) .

Q. What safety protocols are recommended for handling MgI₂ in laboratory settings?

  • Eye/Skin Exposure : Flush with water for 15 minutes; seek medical attention if irritation persists.
  • Ingestion : Rinse mouth and consult a physician immediately. Toxicity data are limited, but MgI₂ is presumed irritant due to iodide release. Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How does MgI₂ facilitate coordination chemistry in synthesizing alkaline earth metal complexes?

MgI₂ acts as a precursor in phosphinoselenoic amide complex synthesis. For example, reacting MgI₂ with potassium bis(trimethylsilyl)amide and chelating ligands in THF yields [(THF)₃Mg{Ph₂P(Se)NCH₂CH₂NPPh₂(Se)}], characterized by X-ray crystallography and NMR. Solvent choice (THF vs. ethers) influences coordination geometry and stability .

Q. What analytical techniques resolve contradictions in reported thermal decomposition pathways of MgI₂?

Conflicting data on decomposition temperatures (300–500°C) arise from hydration states. Methodological recommendations:

  • TGA-DSC : Monitor mass loss and endothermic peaks under inert gas.
  • XRD : Identify intermediate phases (e.g., MgO or MgI₂·nH₂O). Anhydrous MgI₂ decomposes directly to Mg and I₂, while hydrated forms release HI gas .

Q. How can MgI₂’s hygroscopicity be mitigated in air-sensitive reactions?

  • Storage : Use desiccators with P₂O₅ or molecular sieves.
  • In Situ Preparation : Generate MgI₂ directly from Mg metal and I₂ in anhydrous solvents (e.g., THF).
  • Handling : Employ Schlenk lines or gloveboxes to prevent hydration, which alters reactivity in Grignard-like reactions .

Q. What role does MgI₂ play in mechanistic studies of samarium diiodide (SmI₂)-mediated reductions?

While MgI₂ itself is not a reductant, its iodide ions can stabilize Sm(III) intermediates in SmI₂-driven electron transfer reactions. This stabilization is critical in sequential reactions (e.g., ketone reductions or C–C bond formations), where iodide counterions influence reaction rates and stereoselectivity .

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